Fmoc-Dab(Dnp)-OH
Description
Significance of Fmoc-Dab(Dnp)-OH as a Specialized Amino Acid Derivative
The primary significance of this compound lies in the functional properties conferred by the Dnp group. The 2,4-dinitrophenyl moiety is a well-established quencher of fluorescence. This property makes this compound an invaluable tool for the synthesis of internally quenched fluorescent (IQF) peptide substrates, which are instrumental in studying protease activity. nih.gov
These substrates are designed based on the principle of Förster Resonance Energy Transfer (FRET). nih.govscielo.br In a typical FRET substrate, a fluorescent donor group (a fluorophore) and an acceptor group (a quencher) are incorporated into the same peptide sequence. scielo.br When the peptide is intact, the quencher, in this case, the Dnp group, is in close proximity to the fluorophore, leading to the suppression of the fluorescent signal. nih.gov Upon enzymatic cleavage of a specific peptide bond between the fluorophore and the quencher by a protease, the two are separated, resulting in a measurable increase in fluorescence. nih.govrndsystems.com
The Dnp group is frequently paired with fluorophores such as 2-aminobenzoyl (Abz) or (7-Methoxycoumarin-4-yl)acetyl (Mca). bachem.combachem.com The absorption spectrum of the Dnp group effectively overlaps with the emission spectra of these fluorophores, ensuring efficient quenching in the intact peptide. nih.gov This has led to the development of highly sensitive assays for a wide range of proteases, including caspases, matrix metalloproteinases (MMPs), and angiotensin-converting enzyme (ACE). nih.govscielo.br
The use of this compound, and its close analog Fmoc-Lys(Dnp)-OH, allows for the precise placement of the Dnp quencher at a specific position within the peptide sequence during SPPS. This precise control is critical for designing substrates tailored to the specific cleavage preferences of different enzymes.
Historical Context and Evolution of its Utilization in Peptide Chemistry Research
The journey to the sophisticated use of this compound in modern research is built upon several key historical developments in peptide chemistry.
The story of the dinitrophenyl group in protein science begins with the pioneering work of Frederick Sanger. In the 1940s and 1950s, Sanger utilized 2,4-dinitrofluorobenzene (now known as Sanger's reagent) to label the N-terminal amino acid of insulin (B600854). ias.ac.in This method was instrumental in his successful sequencing of the insulin molecule, a landmark achievement that earned him the Nobel Prize in Chemistry in 1958. ias.ac.in This established the dinitrophenyl group as a robust chemical tag for amino groups in peptides.
The field of peptide synthesis itself was revolutionized by the concept of solid-phase peptide synthesis (SPPS), introduced by R. Bruce Merrifield in the early 1960s. wikipedia.org This was followed by the introduction of various protecting group strategies. The tert-butyloxycarbonyl (Boc) group was initially prevalent, but the development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 offered a milder alternative for Nα-protection. nih.gov The Fmoc/tBu strategy gained widespread adoption in the late 1970s and remains a dominant method for peptide synthesis. peptide.com
The convergence of these streams—the known chemistry of the Dnp group, the power of SPPS, and the elegance of Fmoc chemistry—paved the way for the creation and application of building blocks like this compound. As the understanding of enzymatic processes grew, so did the demand for sophisticated tools like FRET substrates to study them. Researchers leveraged the historical knowledge of dinitrophenylation and combined it with modern synthetic methods to create amino acid derivatives where the Dnp group was no longer just a simple tag, but a functional component of a molecular probe. The commercial availability of pre-functionalized building blocks such as this compound has since streamlined the synthesis of these valuable research tools, making them accessible to a broader scientific community for investigating the roles of proteases in health and disease. scielo.brbachem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWAVNNODKLBE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Fmoc Dab Dnp Oh
De Novo Synthesis Pathways for Fmoc-Dab(Dnp)-OH
The de novo synthesis of this compound involves a multi-step process starting from more basic precursors. A common strategy begins with a suitably protected glutamine or diaminobutyric acid (Dab) backbone, followed by the sequential and regioselective introduction of the Fmoc and Dnp protecting groups.
A plausible synthetic route starts from Fmoc-L-Gln-OH. This is converted to Fmoc-L-Dab-OH via a Hofmann rearrangement using a reagent like [bis(trifluoroacetoxy)-iodo]benzene. cam.ac.uk A patent describes a similar transformation using iodobenzene (B50100) diacetate in a mixed solvent system of acetonitrile (B52724), ethyl acetate (B1210297), and water. google.com Once Fmoc-Dab-OH is obtained, the final step is the dinitrophenylation of the side-chain γ-amino group.
This dinitrophenylation is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. abq.org.br The free γ-amino group of Fmoc-Dab-OH attacks the electron-deficient aromatic ring of a dinitrophenylating agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB or Sanger's reagent), displacing the fluoride. abq.org.brstackexchange.com This reaction is generally performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. stackexchange.com The α-amino group remains protected by the Fmoc group throughout this step.
Stereoselective Synthesis of Enantiomeric Forms (L- and D-Isomers)
The stereochemistry of the final product is determined by the starting material. To synthesize the L-isomer, Fmoc-L-Dab-OH is used as the precursor. iris-biotech.de Conversely, the synthesis of the D-isomer, Fmoc-D-Dab(Dnp)-OH, requires the use of Fmoc-D-Dab-OH as the starting material. ambeed.comiris-biotech.de The stereochemical integrity of the α-carbon is generally maintained throughout the synthesis under controlled reaction conditions, as the dinitrophenylation reaction at the side-chain amine does not typically affect the chiral center.
Stereoselective syntheses of related di-amino acids, such as diaminopimelic acid, have been achieved through substrate-controlled or reagent-controlled reductions of enone-derived amino acids, followed by an Overman rearrangement to install the second amino group in a stereocontrolled manner. nih.gov While not directly reported for this compound, these advanced stereoselective strategies highlight potential alternative pathways for controlling the stereochemistry of both chiral centers in more complex Dab analogues.
Methodological Advancements in Protecting Group Introduction
The efficiency of the synthesis relies heavily on the methods used to introduce the protecting groups.
Dnp Group Introduction: The 2,4-dinitrophenyl (Dnp) group is attached to the side-chain (γ) amino group. The classic method involves reacting the γ-amine with 1-fluoro-2,4-dinitrobenzene (DNFB) in the presence of a base like sodium bicarbonate. abq.org.brstackexchange.com The Dnp group is exceptionally stable and serves not only as a protecting group but also as a fluorescence quencher in certain applications. bachem.com Studies on the quantitative dinitrophenylation of amino acids have been performed to optimize reaction conditions for complete derivatization. acs.org The choice of solvent and base is critical to ensure selective reaction at the side-chain amine without affecting the Fmoc-protected α-amine.
Synthesis and Characterization of this compound Derivatives
The unique structure of this compound allows for further chemical modifications to generate a variety of derivatives for specific applications in chemical biology and drug discovery.
Modifications to the Dinitrophenyl (Dnp) Moiety
While the Dnp group itself is generally robust, modifications are conceivable. For instance, related compounds have been synthesized where the Dnp group is replaced by other moieties. In one study, O-(2,4-dinitrophenyl)hydroxylamine was used to introduce an amine group onto a methionine residue in an enzyme, releasing 2,4-dinitrophenol. nih.gov This suggests that the dinitrophenyl group can act as a leaving group in certain contexts, opening possibilities for post-synthetic modification. However, direct chemical modification of the Dnp ring on the this compound molecule itself is less common due to the ring's deactivation towards electrophilic substitution and high reactivity towards nucleophilic attack, which could lead to cleavage.
Alkylation and Other Side-Chain Functionalizations
A more common strategy for creating derivatives involves using an orthogonally protected Dab precursor, such as Fmoc-Dab(Alloc)-OH or Fmoc-Dab(ivDde)-OH, before the introduction of the Dnp group. sigmaaldrich.comiris-biotech.de This allows for selective deprotection and functionalization of the side-chain amine.
A study demonstrated a method for side-chain mono-N-alkylation of various Fmoc-amino acids, including Fmoc-Dab(Ns)-OH, using molecular sieves as a promoter. researchgate.netnih.gov This strategy allows for the introduction of alkyl groups onto the side-chain nitrogen under mild conditions. Such a methodology could be adapted to create N-alkylated versions of this compound, potentially by alkylating an intermediate like Fmoc-Dab(Ns)-OH before swapping the Ns group for Dnp, or by carefully selecting conditions for direct alkylation.
The table below summarizes examples of orthogonally protected Fmoc-Dab derivatives that serve as precursors for diverse functionalizations.
| Precursor Compound | Side-Chain Protecting Group | Cleavage Condition | Potential Functionalization |
| Fmoc-Dab(Boc)-OH | tert-Butoxycarbonyl (Boc) | Acid (e.g., TFA) | Acylation, Sulfonylation |
| Fmoc-Dab(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(0) catalyst | Alkylation, Arylation |
| Fmoc-Dab(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | 2% Hydrazine (B178648) in DMF | Attachment of tags, cyclization |
| Fmoc-Dab(Mtt)-OH | 4-Methyltrityl (Mtt) | Mild Acid (e.g., 1% TFA) | On-resin modification |
This table is generated based on information for related amino acid derivatives and common protecting group strategies. sigmaaldrich.comiris-biotech.depeptide.comrsc.org
Optimization of Synthetic Yields and Reaction Efficiencies
Optimizing the synthesis of this compound is critical for its practical application, focusing on improving yields and simplifying purification.
Key optimization parameters for the Hofmann rearrangement step (if used) include the choice of hypervalent iodine reagent, solvent system, reaction temperature, and time. A patent for the synthesis of Fmoc-Dab(Boc)-OH from Fmoc-Gln-OH specifies a mixed solvent system and reaction time of 48-72 hours for the initial rearrangement step, followed by Boc protection. google.com
For the dinitrophenylation step, optimization involves:
Base: Using a non-nucleophilic organic base or an inorganic base like sodium bicarbonate to prevent side reactions. stackexchange.com
Solvent: Employing solvents like DMF or aqueous mixtures that facilitate the solubility of both the amino acid and the dinitrophenylating agent. abq.org.br
Stoichiometry: Carefully controlling the molar ratio of the dinitrophenylating agent to avoid di-substitution on the α-amino group in case of any premature Fmoc deprotection.
Purification: Developing efficient purification protocols, often involving crystallization or chromatography, is essential to isolate the product with high purity, as required for peptide synthesis. rsc.org
Research into related syntheses, such as the efficient production of Fmoc-protected azido (B1232118) amino acids from Fmoc-Asn-OH and Fmoc-Gln-OH, highlights strategies like using biphasic solvent systems to minimize side reactions like Fmoc deprotection under basic conditions, which could be applicable here. cam.ac.uk
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(2,4-dinitrophenyl)-L-2,4-diaminobutyric acid |
| Fmoc-D-Dab(Dnp)-OH | N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-(2,4-dinitrophenyl)-D-2,4-diaminobutyric acid |
| Dab | 2,4-Diaminobutyric acid |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| Dnp | 2,4-Dinitrophenyl |
| DNFB | 1-Fluoro-2,4-dinitrobenzene |
| Fmoc-L-Gln-OH | N-α-Fmoc-L-glutamine |
| Fmoc-L-Dab-OH | N-α-Fmoc-L-2,4-diaminobutyric acid |
| Fmoc-D-Dab-OH | N-α-Fmoc-D-2,4-diaminobutyric acid |
| Fmoc-Cl | 9-Fluorenylmethyloxycarbonyl chloride |
| Fmoc-OSu | 9-Fluorenylmethylsuccinimidyl carbonate |
| Fmoc-Dab(Boc)-OH | N-α-Fmoc-N-γ-tert-butoxycarbonyl-L-2,4-diaminobutyric acid |
| Fmoc-Dab(Alloc)-OH | N-α-Fmoc-N-γ-allyloxycarbonyl-L-2,4-diaminobutyric acid |
| Fmoc-Dab(ivDde)-OH | N-α-Fmoc-N-γ-[1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-L-2,4-diaminobutyric acid |
| Fmoc-Dab(Mtt)-OH | N-α-Fmoc-N-γ-(4-Methyltrityl)-L-2,4-diaminobutyric acid |
| Fmoc-Dab(Ns)-OH | N-α-Fmoc-N-γ-(2-Nitrobenzenesulfonyl)-L-2,4-diaminobutyric acid |
| Boc | tert-Butoxycarbonyl |
| Alloc | Allyloxycarbonyl |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl |
| Mtt | 4-Methyltrityl |
| Ns | 2-Nitrobenzenesulfonyl (o-NBS) |
Integration of Fmoc Dab Dnp Oh in Solid Phase Peptide Synthesis Spps Strategies
Role of Fmoc-Dab(Dnp)-OH as an Orthogonally Protected Building Block
Orthogonal protection is a key strategy in SPPS, enabling the selective removal of one protecting group without affecting others. biosynth.compeptide.com This allows for site-specific modifications of the peptide chain, such as branching or labeling. peptide.com In the case of this compound, the Fmoc group is base-labile, while the Dnp group is susceptible to cleavage by thiolysis. This differential reactivity is the foundation of its use as an orthogonal building block.
The Fmoc group is a temporary protecting group for the α-amino group of amino acids in SPPS. wikipedia.org Its removal is a critical step to allow for the elongation of the peptide chain. nih.gov This deprotection is typically achieved through a base-catalyzed β-elimination mechanism. springernature.com
Standard conditions for Fmoc removal involve treating the peptide-resin with a solution of a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgresearchgate.net The concentration of piperidine typically ranges from 20% to 50% in DMF, with reaction times varying from a few minutes to around 30 minutes. researchgate.netuwec.edu The choice of conditions can depend on the specific peptide sequence, as some sequences can lead to slower or incomplete Fmoc removal. researchgate.net The deprotection reaction liberates the α-amino group, which can then participate in the next coupling step, and also produces dibenzofulvene, which is scavenged by the amine to form a stable adduct. nih.govspringernature.com
| Reagent | Concentration | Solvent | Typical Time |
| Piperidine | 20-50% | DMF | 10-30 min |
| Piperazine | 5% | DMF | Not specified |
| Diethylamine | 10-60% | DMF/DMA | 120-180 min |
This table summarizes common reagents and conditions for the selective removal of the Fmoc group.
The 2,4-dinitrophenyl (Dnp) group is employed as a semi-permanent protecting group for the side-chain amino group of Dab. While stable to the basic conditions used for Fmoc removal, the Dnp group can be selectively cleaved under specific nucleophilic conditions, most notably by thiolysis. uwec.educigb.edu.cu
The standard procedure for Dnp group removal involves treating the peptide-resin with a solution of a thiol, such as thiophenol, in a solvent like DMF. cigb.edu.cu A typical protocol uses a 20% solution of thiophenol in DMF, with the reaction carried out for 1 to 2 hours. cigb.edu.cu It has been observed that the Dnp group can also be partially cleaved by the piperidine solution used for Fmoc deprotection, which can be a significant side reaction if not properly managed. cigb.edu.cu This premature cleavage can become particularly problematic in syntheses that combine both Boc/Bzl and Fmoc/tBu strategies. cigb.edu.cu
| Reagent | Concentration | Solvent | Typical Time |
| Thiophenol | 20% | DMF | 1-2 hours |
| 2-Mercaptoethanol | 20% (v/v) | 6 M Guanidine-HCl, 50 mM Tris acetate (B1210297), pH 8.5 | 2 hours at 37°C |
This table outlines common reagents and conditions for the selective removal of the Dnp protecting group.
Selective Deprotection of the Fmoc Group
Coupling Reagent Selection and Reaction Conditions for this compound Incorporation
The formation of a peptide bond between the carboxylic acid of an incoming amino acid and the free amino group of the growing peptide chain is a crucial step in SPPS. The choice of coupling reagent and reaction conditions is critical for achieving high coupling efficiency and minimizing side reactions. chempep.com
The incorporation of this compound can present challenges due to steric hindrance from the bulky protecting groups. nih.govbiotage.com This can lead to lower coupling efficiencies compared to less sterically hindered amino acids. rsc.org The selection of an appropriate coupling reagent is therefore important to drive the reaction to completion.
Common classes of coupling reagents used in SPPS include carbodiimides (like DCC and DIC), phosphonium (B103445) salts (like BOP and PyBOP), and uronium/aminium salts (like HBTU and HATU). jpt.combachem.compeptide.com For sterically hindered amino acids, more potent activating agents are often required to achieve efficient coupling. bachem.comrsc.org For example, HATU is often used for difficult couplings. rsc.org The efficiency of the coupling reaction can be monitored using qualitative tests like the Kaiser test. peptide.com
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC, DIC | Widely used, often in combination with additives like HOBt to reduce racemization. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency with low racemization risk. chempep.comjpt.com |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Excellent coupling efficiency, popular for complex sequences. jpt.comrsc.org |
This table provides an overview of common coupling reagent classes used in SPPS.
When incomplete coupling of this compound occurs, several strategies can be employed to improve the outcome. One common approach is "double coupling," where the coupling reaction is repeated with a fresh portion of the activated amino acid and coupling reagents. biotage.comrsc.org This can help to drive the reaction to completion.
Other strategies include increasing the reaction time, elevating the temperature (with caution, as this can increase the risk of side reactions), or switching to a more powerful coupling reagent. biotage.com For instance, if a carbodiimide-based coupling is inefficient, changing to a uronium salt like HATU might be beneficial. rsc.org The choice of solvent can also play a role, with polar aprotic solvents like DMF and NMP being standard. nih.gov
Investigation of Coupling Efficiencies and Associated Challenges
Mitigation of Side Reactions During this compound Integration
Several side reactions can occur during the incorporation of this compound and subsequent peptide synthesis steps. One of the primary concerns is racemization of the amino acid residue during the activation and coupling steps. chempep.comnih.gov This is a general issue in peptide synthesis, particularly with certain coupling reagents and conditions. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, can help to suppress racemization. chempep.com
Another potential side reaction is the premature cleavage of the Dnp group by the piperidine solution used for Fmoc deprotection, as mentioned previously. cigb.edu.cu Careful control of the deprotection time and conditions is necessary to minimize this. Additionally, as with any peptide synthesis, side reactions such as the formation of deletion sequences due to incomplete coupling or capping of unreacted amino groups are possible. iris-biotech.deslideshare.net Capping, often done with acetic anhydride, can be used to terminate unreacted chains and prevent the formation of deletion peptides. peptide.com
Management of Dnp Cleavage from Histidine Residues under Fmoc-Deprotection Conditions
The 2,4-dinitrophenyl (Dnp) group is a well-established protecting group for the imidazole (B134444) side chain of histidine (His) in Boc-based SPPS. ug.edu.pliris-biotech.de It is known to be stable to strong acids like HF but removable by thiolysis, typically using thiophenol. ug.edu.pl However, the Dnp group exhibits lability towards nucleophiles. ug.edu.pl
A critical consideration in mixed Boc/Fmoc strategies, or any synthesis involving Dnp protection alongside Fmoc deprotection steps, is the premature cleavage of the Dnp group. Research has shown that the Dnp group, whether on a His or Dab residue, is susceptible to cleavage by the 20% piperidine in DMF solution used for Fmoc removal. cigb.edu.cubioline.org.br In a study involving a His(Dnp)-containing peptide, treatment with 20% piperidine/DMF resulted in 84% cleavage of the Dnp group. cigb.edu.cu This unintended deprotection exposes the side-chain amine or imidazole ring, which can then undergo undesirable reactions such as acylation during subsequent coupling steps, leading to branched or otherwise modified impurities. bioline.org.br
This side reaction is particularly problematic when this compound is used in concert with other orthogonally protected residues, such as Fmoc-Lys(Boc)-OH, for creating well-defined branched structures. Premature Dnp removal from the Dab side chain would lead to uncontrolled chain growth at that position.
Management strategies include:
Minimizing Piperidine Exposure: Reducing the time and number of piperidine treatments can lower the extent of Dnp cleavage, although this may risk incomplete Fmoc removal.
Alternative Bases: While piperidine is standard, exploring weaker bases or alternative deprotection cocktails could be a potential, though less common, avenue. However, the high basicity of reagents like DBU would likely exacerbate the problem. peptide.com
Orthogonal Group Selection: For syntheses requiring absolute stability during Fmoc deprotection, choosing an alternative side-chain protection for Dab that is fully resistant to piperidine, such as ivDde, Mtt, or Aloc, is the most robust solution. sigmaaldrich.comiris-biotech.de
Advanced Solid-Phase Peptide Synthesis Protocols Utilizing this compound
The orthogonal nature of the Fmoc and Dnp protecting groups on the Dab scaffold makes it an ideal tool for advanced peptide engineering, allowing for site-specific modifications and the construction of non-linear peptide architectures.
Application in the Synthesis of Branched Peptides
Branched peptides are molecules where one or more peptide chains are attached to the side chain of an amino acid in a central "core" peptide. This compound is well-suited for this application. The synthesis proceeds by first assembling the main peptide backbone using standard Fmoc-SPPS. Once the backbone is complete, the N-terminus is typically protected with a Boc group to render it inert.
The resin-bound peptide is then treated with a thiol reagent to selectively cleave the Dnp group from the Dab side chain, exposing the γ-amino group. Thiophenol is a common reagent for this purpose. With the side-chain amine now free, a second peptide chain can be synthesized starting from this branching point, again using standard Fmoc-SPPS protocols. This orthogonal strategy allows for the precise construction of well-defined, multi-chain peptide structures. Other protecting group pairs like Fmoc/ivDde and Fmoc/Aloc are also widely used for this purpose. sigmaaldrich.comiris-biotech.de
| α-Amine Protection | Side-Chain Protection | Side-Chain Deprotection Reagent | Reference |
|---|---|---|---|
| Fmoc | Dnp | Thiophenol in DMF | |
| Fmoc | ivDde | 2-5% Hydrazine (B178648) in DMF | sigmaaldrich.com |
| Fmoc | Aloc | Pd(PPh₃)₄ / Scavenger | iris-biotech.de |
| Fmoc | Mtt | Dilute TFA in DCM | peptide.com |
Strategies for Incorporating Unnatural Amino Acids Adjacent to this compound
Incorporating unnatural amino acids (UNAAs), especially those with significant steric bulk, can present challenges during SPPS. researchgate.net When coupling a sterically hindered UNAA, or coupling any amino acid to a hindered residue like a Dab derivative, incomplete reactions can lead to deletion sequences. biorxiv.org
The efficiency of coupling is highly dependent on the coupling reagents, reaction conditions, and the specific residues involved. For difficult couplings, such as those involving bulky amino acids like Aib or Valine, standard coupling reagents may be insufficient. biorxiv.orgacs.org
Strategies to improve coupling efficiency include:
High-Potency Coupling Reagents: Utilizing stronger uronium/iminium-based coupling reagents such as HATU, HCTU, or COMU can significantly improve outcomes for sterically hindered couplings. biorxiv.orgacs.org
Microwave-Assisted SPPS: The application of microwave energy can accelerate coupling reactions and help overcome the kinetic barriers associated with sterically demanding couplings, leading to higher conversion rates in shorter times. biorxiv.org
Extended Reaction Times and Double Coupling: Simply increasing the coupling reaction time or performing the coupling step twice can drive the reaction to completion.
Optimized Solvent and Additive Choice: The choice of solvent and additives like Oxyma or HOBt can influence reaction kinetics and reduce side reactions.
For example, the synthesis of Acyl Carrier Protein (ACP) fragment (65-74), a notoriously difficult sequence containing hindered residues, demonstrated that specialized conditions are necessary for successful synthesis. acs.org Similarly, the synthesis of Trichoderin A required a combination of COMU/Oxyma for coupling hindered Aib residues. acs.org These findings underscore the need for a tailored approach when incorporating UNAAs adjacent to modified residues like this compound.
Applications of Fmoc Dab Dnp Oh in Chemical Biology Research
Design and Synthesis of Peptide-Based Chemical Probes
The intrinsic properties of the Dab(Dnp) moiety, particularly the Dnp group's ability to act as a quencher, make Fmoc-Dab(Dnp)-OH a key building block in the synthesis of specialized peptide probes. bachem.com These probes are instrumental in studying enzyme activity and other biological processes.
This compound is frequently employed in the solid-phase peptide synthesis (SPPS) of Förster Resonance Energy Transfer (FRET) peptide substrates. bachem.comthomasnet.com In a typical FRET construct, the Dnp group on the Dab residue serves as an efficient quencher for a fluorescent donor molecule, such as Mca (7-methoxycoumarin-4-yl)acetyl or Abz (2-aminobenzoyl), which is incorporated elsewhere in the peptide sequence. bachem.com
In the intact peptide, the close proximity of the donor and the Dnp quencher results in the suppression of fluorescence. thomasnet.com However, upon enzymatic cleavage of a specific peptide bond by a protease, the fluorophore and quencher are separated. thomasnet.com This separation disrupts the FRET process, leading to a detectable increase in fluorescence. thomasnet.com This "turn-on" fluorescent signal provides a sensitive and continuous method for monitoring enzyme activity. thomasnet.com
Table 1: Examples of FRET Pairs Utilizing Dnp as a Quencher
| Donor Fluorophore | Quencher | Typical Application |
|---|---|---|
| Mca | Dnp | Protease activity assays thomasnet.com |
| Abz | Dnp | Protease activity assays bachem.com |
| EDANS | DABCYL | Protease activity profiling lifetein.com |
This table provides examples of common FRET pairs. Note that while Dnp is a prevalent quencher, other quenchers like DABCYL and QXL™ 520 are also used in similar applications.
Beyond FRET substrates, this compound can be a component in the creation of activity-based probes (ABPs). These probes are designed to covalently bind to the active site of a specific enzyme, providing a direct measure of enzyme activity. While the Dnp group is primarily known as a quencher, its electron-withdrawing nature can also influence the reactivity of the peptide probe.
In some designs, the Dab(Dnp) residue can be positioned near a reactive "warhead" group on the peptide. The properties of the Dnp moiety can help to modulate the reactivity of the warhead, contributing to the probe's specificity for its target enzyme. The development of potent and selective Granzyme B probes, for instance, has been a focus of research, with quenched fluorescent substrates offering a means for real-time enzyme monitoring. biorxiv.org
Development of Fluorescent Peptide Constructs Incorporating Dab(Dnp)
Bioconjugation Strategies Employing this compound as a Linker Precursor
The versatility of this compound extends to its use as a precursor for developing linkers in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule.
The Fmoc-protected alpha-amino group and the Dnp-protected gamma-amino group of this compound offer orthogonal protection, which is a key principle in controlled chemical synthesis. peptide.com This allows for the selective deprotection and modification of either the N-terminus or the side chain of the Dab residue within a peptide sequence.
This capability is crucial for the site-specific attachment of other molecules, such as drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains. chemimpex.com For example, after incorporating Dab(Dnp) into a peptide, the Dnp group can be selectively removed under specific conditions to expose a free amine on the side chain, which can then be conjugated to another molecule of interest. This precise control over the modification site is essential for creating homogenous and well-defined bioconjugates.
The ability to introduce a specific modification point via the Dab(Dnp) residue enables the synthesis of novel research conjugates with tailored properties. For instance, a peptide could be designed to bind to a specific cellular receptor, and the Dab(Dnp) side chain could be used to attach a cytotoxic drug. This creates a targeted drug-peptide conjugate designed to deliver the therapeutic agent specifically to cells expressing the target receptor. Research in this area includes the development of compounds for cancer therapy that can selectively target cancer cells. chemimpex.com
Site-Specific Modification of Biomolecules
Research into Targeted Molecular Systems Utilizing this compound Scaffolds
The application of this compound is not limited to linear peptides. It can also serve as a foundational scaffold for building more complex, targeted molecular systems.
By incorporating multiple this compound units or combining it with other specialized amino acids, researchers can construct branched or dendritic peptide structures. These scaffolds can present multiple copies of a targeting ligand, a therapeutic agent, or an imaging moiety. This multivalency can significantly enhance the avidity of the construct for its target, leading to improved efficacy. The development of such systems is an active area of research for applications in targeted drug delivery and diagnostics. chemimpex.com
Rational Design of Peptide-Based Ligands for Receptor Studies
The rational design of peptide-based ligands is a powerful strategy for developing tools to study receptor binding and function. nih.gov this compound is a valuable building block in this process, primarily due to the properties of the Dnp group. The Dnp group can act as a fluorescence quencher, making it instrumental in the creation of fluorescence-quenched peptide substrates. sigmaaldrich.comvulcanchem.com These substrates are designed to be non-fluorescent until cleaved by a specific enzyme. Upon cleavage, the fluorophore is separated from the Dnp quencher, resulting in a measurable increase in fluorescence. vulcanchem.comnih.gov
This "turn-on" fluorescence mechanism is highly effective for studying enzyme kinetics and for screening potential inhibitors. nih.gov For instance, in studies of proteases like human factor Xa, peptide probes containing a fluorophore and a Dnp-derivatized residue are synthesized to investigate substrate specificities. nih.gov The synthesis of these probes often involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, where this compound can be incorporated at a specific position in the peptide sequence. vulcanchem.comnih.gov
The design of these peptide ligands is often guided by the known structure of the target receptor or enzyme. nih.govescholarship.org By strategically placing the this compound residue within the peptide sequence, researchers can create ligands that bind to a specific site on the receptor. The quenching ability of the Dnp group then provides a direct readout of ligand-receptor interaction or enzymatic activity. nih.gov
| Feature | Description | Reference |
| Quenching Mechanism | The Dnp group quenches the fluorescence of a nearby fluorophore through Förster Resonance Energy Transfer (FRET). | vulcanchem.com |
| Application | Used to create "turn-on" fluorescent probes for detecting enzyme activity. | nih.gov |
| Synthesis Method | Incorporated into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). | vulcanchem.comnih.gov |
| Design Strategy | Rational design based on the structure of the target receptor or enzyme. | nih.govescholarship.org |
Exploration of this compound in Designing Peptide Mimetics for Biological Investigations
Peptide mimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and bioavailability. sigmaaldrich.com this compound and similar unnatural amino acids are key components in the design of these mimetics. sigmaaldrich.commedchemexpress.com The incorporation of non-natural amino acids like Dab(Dnp) can introduce conformational constraints and novel functionalities into a peptide sequence. nih.gov
One of the primary uses of this compound in this context is the creation of probes to study protein-protein interactions (PPIs). mit.edu By incorporating this residue into a peptide sequence that mimics the binding interface of a protein, researchers can develop inhibitors that disrupt specific PPIs. The Dnp group can serve as a spectroscopic tag or a point for further chemical modification.
Furthermore, the introduction of the Dnp group can enhance the binding affinity and specificity of the peptide mimetic. For example, in the design of inhibitors for the Botulinum neurotoxin, a DNP-DAP (diaminopropionic acid) residue was used to provide specific interactions within the enzyme's substrate cleft. plos.org While this example uses a slightly different amino acid, the principle of utilizing the Dnp group for enhanced binding is transferable to Dab.
The synthesis of these peptide mimetics relies on established methods like solid-phase peptide synthesis, where the Fmoc-protected amino acid, this compound, can be readily incorporated into the growing peptide chain. plos.org This allows for the precise placement of the Dnp-functionalized residue to achieve the desired biological activity.
| Application Area | Role of this compound | Key Findings | Reference |
| Protein-Protein Interaction (PPI) Inhibition | Incorporation into peptide sequences to mimic binding interfaces. | Can be used to develop inhibitors that disrupt specific PPIs. | mit.edu |
| Enzyme Inhibition | Strategic placement within a peptide to interact with the active site. | The Dnp group can enhance binding affinity and specificity. | plos.org |
| Enhanced Peptide Properties | Introduction of non-natural amino acid to improve stability and function. | Can lead to peptidomimetics with improved pharmacological properties. | sigmaaldrich.comnih.gov |
Advanced Research Considerations and Future Directions for Fmoc Dab Dnp Oh
Methodological Enhancements in Fmoc-Dab(Dnp)-OH Chemistry
Progress in the application of this compound is closely linked to the refinement of synthetic methodologies. Key areas of development include the exploration of new protecting groups and the adoption of more environmentally friendly synthetic processes.
Exploration of Alternative Protecting Groups for Diaminobutyric Acid Derivatives
The utility of this compound is defined by its protecting group strategy. The Fmoc group is base-labile, making it suitable for standard solid-phase peptide synthesis (SPPS), while the Dnp group's stability to acid and base, yet susceptibility to thiolysis, provides orthogonality. researchgate.netbiosynth.comiris-biotech.de However, the quest for greater efficiency and versatility in peptide synthesis necessitates the exploration of alternative protecting groups for diaminobutyric acid (Dab).
Orthogonal protecting groups are crucial for synthesizing complex peptides with specific side-chain modifications. thieme-connect.de For Dab, several alternatives to the Dnp group exist, each with distinct cleavage conditions, offering a broader toolkit for peptide chemists. sigmaaldrich.com These groups allow for selective deprotection without affecting other protecting groups on the peptide chain. iris-biotech.de
| Protecting Group | Cleavage Conditions | Stability |
| ivDde | 2% hydrazine (B178648) in DMF | Stable to TFA and piperidine (B6355638). |
| Mtt | 1% TFA in DCM | Stable to piperidine, hydrazine, and Pd(0). sigmaaldrich.com |
| Alloc | Pd(Ph₃P)₄ in CHCl₃/AcOH/NMM | Stable to TFA, piperidine, and hydrazine. sigmaaldrich.comiris-biotech.de |
| Boc | Moderate acids (e.g., 50% TFA in DCM) | Stable to basic conditions used for Fmoc removal. peptide.com |
| Azido (B1232118) | Reduction (e.g., with Me₃P) | Stable to TFA and piperidine. sigmaaldrich.comresearchgate.net |
The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) and Mtt (methyltrityl) groups are notable examples. sigmaaldrich.com The ivDde group is cleaved by hydrazine, offering an orthogonal strategy to the standard Fmoc/tBu approach. However, its removal can sometimes be difficult, especially in sterically hindered sequences. sigmaaldrich.com The Mtt group, cleaved under mildly acidic conditions, provides another layer of orthogonality. sigmaaldrich.compeptide.com The Alloc (allyloxycarbonyl) group, removed by palladium catalysis, is compatible with both Fmoc/tBu and Boc/Bzl strategies. iris-biotech.de The Boc (tert-butyloxycarbonyl) group, while typically used for N-terminal protection in a different strategy, can also be employed for side-chain protection in Fmoc chemistry, offering acid-lability. peptide.com The azido group presents a unique option, convertible to an amine via reduction, and is stable to both acidic and basic conditions used in standard SPPS. sigmaaldrich.comresearchgate.net
Development of Greener Synthetic Approaches
The environmental impact of chemical synthesis is a growing concern, and peptide synthesis is no exception, often generating significant waste. advancedchemtech.com Research is actively pursuing "green chemistry" principles to make the synthesis of peptides, including those containing this compound, more sustainable. advancedchemtech.compeptide.com
A primary focus is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. euroapi.com Studies have shown promising results with solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone, and N-octyl pyrrolidone (NOP). acs.orgrsc.org For instance, a mixture of dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc) has been successfully used as a greener substitute for DMF. euroapi.com The development of resins that are compatible with these green solvents is also a critical area of research. acs.org
Furthermore, innovative technologies are being integrated to reduce waste and improve efficiency. Real-time monitoring of reactions using techniques like Raman spectroscopy allows for precise control, minimizing excess reagents and reaction times. euroapi.com The use of continuous flow reactors and in situ Fmoc removal protocols can significantly decrease solvent consumption. advancedchemtech.compeptide.com
Emerging Applications in Material Science Research Through Peptide Functionalization
The unique properties of peptides, such as their ability to self-assemble and their biocompatibility, make them attractive for creating novel materials. researchgate.netresearchgate.net this compound and its derivatives can be incorporated into these materials to impart specific functionalities.
Integration into Peptide-Functionalized Polymer Systems
Peptide-polymer conjugates are a class of hybrid materials that combine the properties of synthetic polymers with the biological activity and structural diversity of peptides. The incorporation of amino acids like Dab allows for the introduction of specific functionalities into the polymer structure. These functionalized polymers can have applications in areas such as drug delivery and antimicrobial coatings. researchgate.netnih.gov The presence of the reactive side chain on Dab provides a site for attaching other molecules or for creating cross-links within the polymer matrix.
Design of Peptide-Based Self-Assembling Structures
Self-assembly is a process where molecules spontaneously organize into ordered structures. acs.org Peptides are particularly adept at self-assembly, forming structures like nanofibers, nanotubes, and hydrogels. frontiersin.orgacs.org The design of the peptide sequence, including the incorporation of non-standard amino acids like Dab, can influence the resulting structure and its properties. frontiersin.org The Dnp group on this compound, with its aromatic and charged nature, can participate in π-π stacking and electrostatic interactions, which are key driving forces in self-assembly. These self-assembling peptide-based materials have potential applications in tissue engineering, regenerative medicine, and as controlled-release drug depots. researchgate.net
Computational Studies and Molecular Modeling of this compound Reactivity and Conformational Behavior
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound at an atomic level. mdpi.com Molecular modeling can offer insights into the compound's reactivity and conformational preferences, which are crucial for designing synthetic strategies and predicting its behavior in larger systems.
Molecular dynamics (MD) simulations can be used to study the flexibility and conformational landscape of this compound. mdpi.com This information is valuable for understanding how the molecule interacts with other reagents during synthesis and how it influences the structure of a peptide into which it is incorporated. For example, modeling can help predict potential side reactions, such as the lactamization that has been observed with Fmoc-Dab(Mtt)-OH under certain coupling conditions. rsc.org
Furthermore, computational methods can be used to study the interactions of the Dnp group. Modeling can elucidate how the Dnp moiety might influence the binding of a peptide to its biological target or how it contributes to the self-assembly of peptide-based materials. nih.gov Quantitative structure-nanoparticle assembly prediction (QSNAP) calculations have been used to predict the self-assembly of drug molecules into nanoparticles, a technique that could be applied to peptides containing this compound. nih.gov By understanding these properties through computational studies, researchers can more rationally design peptides and materials with desired functions.
Analytical and Characterization Methodologies for Fmoc Dab Dnp Oh and Its Conjugates in Research
Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation
Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions involving Fmoc-Dab(Dnp)-OH and for the detailed structural confirmation of the resulting conjugates.
Near-Infrared (NIR) Spectroscopy for In-Situ Analysis
Near-Infrared (NIR) spectroscopy has emerged as a powerful process analytical technology (PAT) for the in-situ monitoring of synthetic processes, including liquid-phase and solid-phase peptide synthesis (SPPS). rsc.orgacs.org This technique allows for real-time analysis of reaction progression without the need for sample extraction, thereby preserving the integrity of the reaction environment.
In the context of peptide synthesis involving Fmoc-protected amino acids, NIR spectroscopy can monitor the elongation of the peptide chain by tracking the increasing number of amide bonds. acs.org Studies have successfully utilized NIR to monitor the synthesis of peptides, demonstrating its capability to provide quantitative data on the reaction kinetics and completion. rsc.orgresearchgate.net For instance, researchers have developed methods to monitor the synthesis of di- and tripeptides by observing specific NIR absorbance bands corresponding to the peptide bonds. rsc.org A calibration model can be constructed by plotting the NIR peak height at a specific wavenumber against the concentration of the synthesized peptide, allowing for the quantitative analysis of the reaction progress. rsc.org This in-line monitoring is crucial for optimizing reaction conditions and ensuring high-yield, high-purity synthesis of peptides containing residues like Dab(Dnp).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including complex amino acid derivatives and peptides. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, confirming the presence of the Fmoc, Dab, and Dnp moieties and verifying the correct connectivity.
In the characterization of related Fmoc-protected amino acids, such as Fmoc-Dab(Mtt)-OH, detailed ¹H and ¹³C NMR data have been reported. rsc.org For example, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc and Dnp groups, as well as signals for the protons of the diaminobutyric acid backbone. rsc.orgchemicalbook.com Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the entire molecule. rsc.org The chemical shifts and coupling constants observed in these spectra provide definitive proof of the compound's structure. While specific NMR data for this compound is not extensively detailed in the provided results, the methodologies applied to similar compounds are directly transferable and essential for its structural verification. rsc.orgresearchgate.net
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are fundamental for the purification of this compound and its conjugates from reaction mixtures and for the precise assessment of their purity.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis and purification of peptides and amino acid derivatives. researchgate.nettradekorea.com Reversed-phase HPLC (RP-HPLC) is particularly effective, where a nonpolar stationary phase is used with a polar mobile phase, often a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). mdpi.comnih.gov
The purity of this compound itself is typically assessed by HPLC, with suppliers often quoting purities of ≥95% or higher. calpaclab.comcenmed.com In peptide synthesis, RP-HPLC is used to monitor the progress of coupling and deprotection steps. For example, the kinetics of the Fmoc group removal can be analyzed by monitoring the decrease of the Fmoc-protected peptide peak and the appearance of the deprotected peptide or the dibenzofulvene-piperidine adduct peak. researchgate.net The high resolution of HPLC allows for the separation of the desired product from byproducts and unreacted starting materials, enabling accurate quantification and isolation of the pure compound. nih.gov Detection is commonly performed using UV-vis spectroscopy, as the Fmoc and Dnp groups are strong chromophores. researchgate.netirdg.org
Table 1: HPLC Analysis Parameters for Amino Acid Derivatives
| Parameter | Value/Condition | Reference |
|---|---|---|
| Column | Octadecylsilyl (ODS) or C18 | researchgate.netmdpi.com |
| Mobile Phase A | Water/Acetonitrile/TFA (e.g., 90/10/0.1) | mdpi.com |
| Mobile Phase B | Water/Acetonitrile/TFA (e.g., 10/90/0.1) | mdpi.com |
| Flow Rate | 0.5 - 1.0 mL/min | mdpi.comlcms.cz |
| Detection | UV/Fluorescence | researchgate.netlcms.cz |
| Temperature | 40 °C | mdpi.comlcms.cz |
Advanced Chromatographic Techniques for Complex Mixtures
For particularly complex mixtures, such as those arising from biological samples or intricate peptide syntheses, more advanced chromatographic techniques may be necessary. These can include multidimensional HPLC or the use of specialized columns and detection methods. hitachi-hightech.com For instance, the analysis of amino acids in biological fluids often requires derivatization to enhance their chromatographic separation and detection sensitivity. mdpi.comhitachi-hightech.com While this compound is already derivatized, its conjugates in complex biological matrices might benefit from such advanced separation strategies to achieve the necessary resolution and sensitivity for accurate quantification. lcms.czhitachi-hightech.com Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can also be employed as an alternative to reversed-phase chromatography, especially for very polar conjugates. lcms.cz
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and its conjugates with high accuracy, confirming their identity. rsc.org Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.
The molecular weight of this compound is approximately 492.4 g/mol . calpaclab.com Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) to provide molecular weight information for the eluting compounds. rsc.orgrsc.org
Tandem mass spectrometry (MS/MS) is used to sequence peptides and to confirm the location of modifications. When a peptide ion containing a Dab(Dnp) residue is selected and fragmented, it produces a series of characteristic b- and y-ions. nih.gov The mass difference corresponding to the Dab(Dnp) residue within this series confirms its presence and position in the peptide sequence. The fragmentation of the Fmoc group itself is also well-characterized, often involving the loss of the fluorenylmethoxycarbonyl group or the formation of a dibenzofulvene fragment. researchgate.netmiamioh.edu A proposed fragmentation pathway for Fmoc-derivatized polyamines shows characteristic losses that can be used to identify these molecules. researchgate.net This detailed fragmentation analysis is invaluable for ensuring the structural integrity of peptides synthesized using this compound.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₀N₄O₈ | calpaclab.comnih.gov |
| Molecular Weight | ~492.4 g/mol | calpaclab.comnih.gov |
| Monoisotopic Mass | ~492.1281 Da | nih.gov |
| Common Ionization Technique | Electrospray Ionization (ESI) | rsc.orgrsc.org |
Chiral Analysis for Enantiomeric Purity Determination
The stereochemical configuration of amino acid derivatives is of paramount importance in peptide chemistry, as the biological activity of peptides is critically dependent on the chirality of their constituent amino acids. For this compound, which contains a chiral center at the α-carbon, ensuring high enantiomeric purity is essential for its successful application in the synthesis of well-defined peptides and other chiral molecules. The presence of the undesired enantiomer can lead to the formation of diastereomeric peptides with altered conformations, binding affinities, and biological functions. Therefore, robust analytical methodologies are required to accurately determine the enantiomeric excess (e.e.) of this compound and its conjugates.
The most common commercially available Fmoc-protected α-amino acids are expected to have an enantiomeric purity of greater than 99.0% e.e., with some applications requiring purity levels of ≥99.8% e.e. phenomenex.com This high level of precision is typically achieved and verified using chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs). phenomenex.com For related compounds like Fmoc-L-Dab(Boc)-OH and Fmoc-L-Dab(Aloc)-OH, enantiomeric purities of at least 99.9% are often reported. iris-biotech.deiris-biotech.de
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. phenomenex.com The principle lies in the use of a chiral stationary phase that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times. For N-Fmoc protected amino acids, polysaccharide-based CSPs are frequently employed. phenomenex.comphenomenex.com These phases, typically based on cellulose (B213188) or amylose (B160209) derivatives coated or bonded to a silica (B1680970) support, offer a broad range of enantioselectivity.
The separation of this compound enantiomers can be effectively achieved using reversed-phase HPLC conditions. The choice of mobile phase, often a mixture of an organic modifier (like acetonitrile) and an aqueous buffer containing an acidic additive (like trifluoroacetic acid - TFA), is crucial for optimizing the resolution of the enantiomers. phenomenex.com The Dnp group, being a chromophore, facilitates sensitive UV detection.
Table 1: Illustrative Chiral HPLC Conditions for Enantiomeric Purity of Fmoc-Amino Acids
| Parameter | Condition |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm or 350 nm (due to Dnp group) |
| This table presents typical starting conditions for method development. Optimization is usually required for specific analytes. |
Chiral Derivatization Followed by Achiral Chromatography
An alternative to using a chiral column is the derivatization of the amino acid enantiomers with a chiral labeling reagent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column, such as a C18 column. nacalaiusa.comnacalai.comjst.go.jp This approach is based on Marfey's method, which traditionally uses Nα-(2,4-Dinitrophenyl-5-fluoro)-L-alaninamide (FDAA). jst.go.jpnih.gov
For the analysis of Dab(Dnp)-OH (after removal of the Fmoc group), a chiral labeling reagent like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) or other similar reagents could be employed. nacalaiusa.comjst.go.jp The reaction of the chiral amine in the labeling reagent with the amino group of D- and L-Dab(Dnp)-OH would yield two diastereomeric products. These diastereomers exhibit different physicochemical properties, allowing for their separation by conventional reversed-phase HPLC. The relative peak areas then correspond to the enantiomeric composition of the original sample. This method offers the advantage of using widely available and robust achiral columns and can achieve high sensitivity, especially with labeling reagents designed for LC-MS detection. nacalaiusa.comnih.gov
Table 2: Research Findings on Chiral Labeling for Amino Acid Enantiomer Separation
| Chiral Labeling Reagent | Key Finding | Reference |
| L-FDVDA | Enables separation of labeled amino acids on a standard C18 column with high sensitivity for LC-MS analysis. | nacalaiusa.com |
| D-FDLDA | Can be used to identify DL-forms of amino acids in peptides without hydrolysis, offering higher detection sensitivity than traditional Marfey's reagents. | nih.gov |
| Marfey's Reagents (general) | Used for the separation and identification of DL-amino acids through HPLC and LC-MS. | jst.go.jp |
Capillary Zone Electrophoresis (CZE)
Capillary Zone Electrophoresis is another effective technique for chiral separations. For dinitrophenyl-labeled amino acids (DNP-AAs), CZE has been successfully applied. nih.gov The separation mechanism in CZE is based on the differential migration of ions in an electric field. To achieve chiral resolution, a chiral selector is added to the background electrolyte.
For DNP-AAs, cyclodextrins (CDs) and their derivatives have proven to be effective chiral selectors. nih.gov In particular, β-cyclodextrin and its derivatives can form transient diastereomeric inclusion complexes with the DNP-amino acid enantiomers, leading to different electrophoretic mobilities and thus separation. A study showed that a positively charged methylamino-β-cyclodextrin was particularly effective, resolving enantiomers of ten different DNP-AA racemates. nih.gov This methodology could be adapted for the enantiomeric purity determination of this compound, likely after the removal of the Fmoc group to expose the primary amine for interaction with the selector.
Q & A
Q. What is the functional role of the Dnp protecting group in Fmoc-Dab(Dnp)-OH during peptide synthesis?
The Dnp (dinitrophenyl) group protects the β-amino group of diaminobutyric acid (Dab) during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions such as lactamization or premature branching. This allows selective deprotection of the α-amine (Fmoc group) for sequential peptide elongation. The bulky Dnp group also influences steric interactions, which may require optimization of coupling conditions .
Q. What are the recommended storage conditions for this compound to maintain stability?
Store the compound as a lyophilized powder at -20°C for long-term stability. If dissolved in solvents like DMSO, aliquot and store at -80°C to minimize hydrolysis or degradation. Avoid repeated freeze-thaw cycles, as this can compromise reactivity .
Q. How should researchers handle this compound to prevent degradation during SPPS?
Use anhydrous solvents (e.g., DMF, DCM) and inert atmospheres (argon/nitrogen) during synthesis. Pre-activate the amino acid with coupling reagents (e.g., HATU, DIC/Oxyma) immediately before use to enhance coupling efficiency. Monitor reaction progress via Kaiser or chloranil tests to ensure complete incorporation .
Q. What analytical techniques are used to confirm the purity and identity of this compound?
High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for purity assessment. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Nuclear magnetic resonance (NMR) can validate structural integrity, focusing on Dnp aromatic proton signals (~8-9 ppm) .
Advanced Research Questions
Q. How can lactamization side reactions be minimized when incorporating this compound into peptide chains?
Lactamization is less common with Dnp than with Mtt-protected Dab due to Dnp’s bulkier nature. However, if observed, use coupling reagents like DEPBT in multi-step protocols without pre-activation to improve efficiency. Alternatively, shorten reaction times or reduce resin swelling to limit intramolecular cyclization .
Q. What coupling reagents and protocols are most effective for introducing this compound in SPPS?
HATU/HOAt with collidine as a base achieves >95% coupling efficiency for sterically hindered residues. For challenging sequences, double couplings (30-60 minutes each) with 4-5 equivalents of amino acid are advised. Pre-activation at 0°C before resin addition can further enhance yields .
Q. How does the steric bulk of the Dnp group influence the kinetics of this compound incorporation in SPPS?
The Dnp group slows coupling kinetics due to steric hindrance, requiring extended reaction times (2-4 hours) compared to smaller protecting groups (e.g., Boc). Kinetic studies using real-time FTIR monitoring suggest a 30-50% reduction in reaction rates, necessitating optimized molar excesses (1.5-2.0 eq) .
Q. What orthogonal protection strategies are compatible with this compound in complex peptide syntheses?
Pair Dnp with acid-labile groups (e.g., Boc for ε-amine) or photolabile protections (e.g., Nvoc) for sequential deprotection. For branched peptides, use Alloc/Dde groups on alternate residues to enable selective modifications .
Q. How can researchers address solubility issues of this compound in SPPS?
Dissolve the compound in DMF:DCM (1:1) with gentle heating (30-40°C). For highly hydrophobic sequences, add chaotropic agents like LiCl (0.4 M) to improve solvation. If precipitation occurs, switch to DMSO as a co-solvent (≤10% v/v) .
Q. In peptidomimetic design, how does this compound enhance target binding specificity?
The Dnp group introduces aromatic stacking interactions with hydrophobic pockets in target proteins (e.g., viral proteases). Its rigidity can also restrict peptide backbone conformations, improving binding affinity. Case studies in West Nile virus inhibitors demonstrate a 3-5× potency increase compared to unprotected Dab .
Q. What are the key considerations for scaling up this compound synthesis from milligram to gram quantities?
Optimize solvent volumes (≤5 mL/g resin) and use cost-effective reagents (e.g., DIC/Oxyma instead of HATU). Implement inline HPLC monitoring to track coupling efficiency and purity. For large-scale cleavage, use TFA cocktails with scavengers (e.g., H2O/TIPS) to minimize side reactions .
Methodological Insights from Literature
- Synthesis Optimization : highlights reversed-phase HPLC purification of Dnp-containing peptides, achieving >98% purity with 0.1% TFA gradients .
- Steric Effects : Studies in demonstrate that bulkier groups like Mtt/Dnp reduce lactamization but require tailored coupling protocols .
- Storage Stability : Lyophilized Fmoc-Dab(Boc)-OH retains >95% purity after 3 years at -20°C, suggesting similar stability for Dnp derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
